

Quinazolinone Derivatives as Anticancer Agents

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Compound of Interest

Compound Name: Anticancer agent 95

Cat. No.: B8281268

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Quinazolinone is a heterocyclic chemical structure that forms the core of various compounds investigated for their therapeutic potential, including anticancer activity.^{[1][2][3][4][5]} Rather than a single "**Anticancer agent 95**," this designation likely refers to one of many quinazolinone derivatives that have demonstrated cytotoxic effects against cancer cells.

Core Mechanism of Action

The anticancer activity of quinazolinone derivatives is multifaceted, arising from their ability to interfere with several crucial cellular processes. The primary mechanisms of action include:

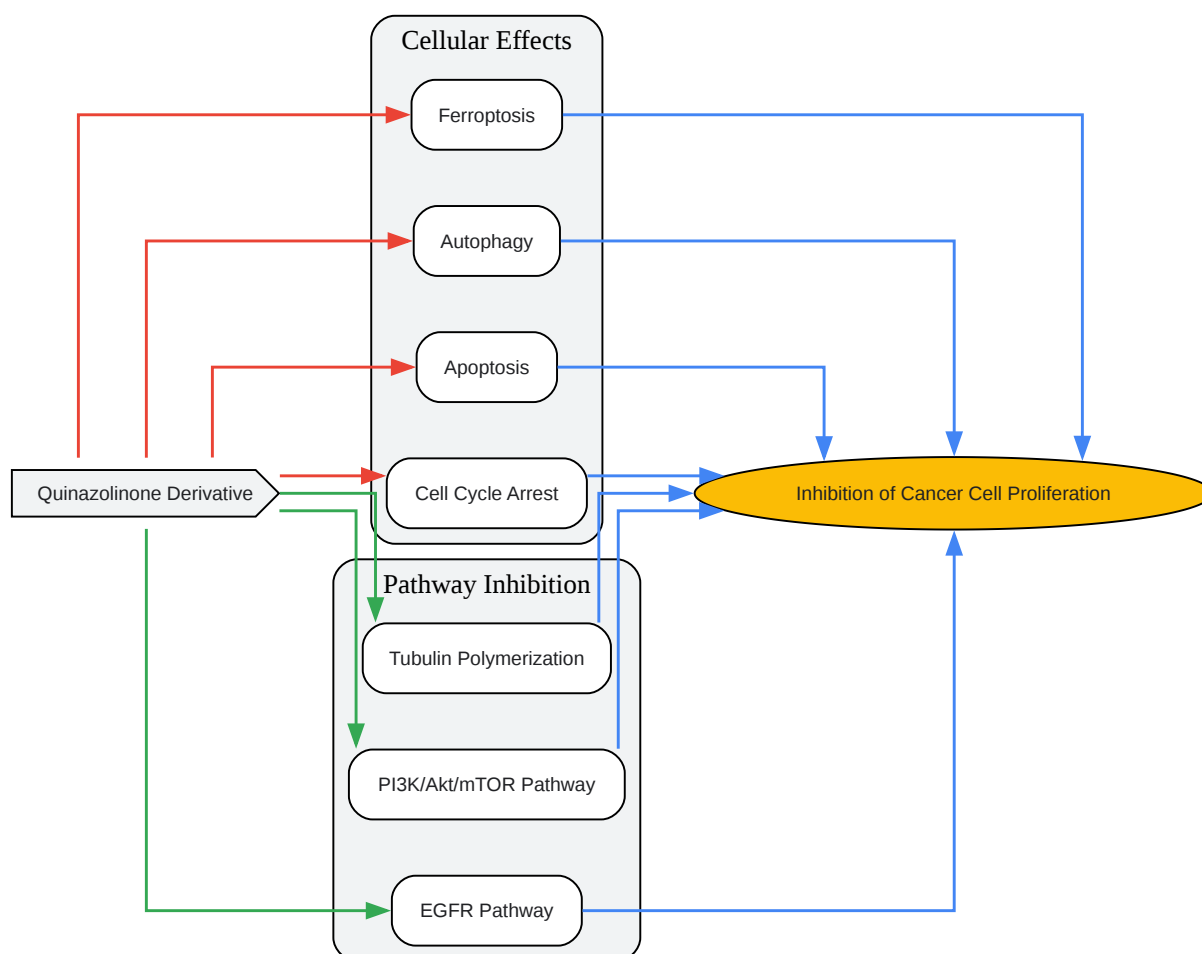
- **Induction of Cell Death:** Quinazolinone compounds have been shown to induce various forms of programmed cell death in cancer cells, including apoptosis, autophagy, ferroptosis, and pyroptosis.
- **Cell Cycle Arrest:** These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
- **Inhibition of Key Signaling Pathways:** Quinazolinone derivatives can target and inhibit critical signaling pathways that are often dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.
- **Tubulin Polymerization Inhibition:** Some derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division.

Experimental Protocols

General Protocol for Assessing Antiproliferative Activity (MTT Assay):

- **Cell Seeding:** Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the quinazolinone derivative for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- **Formazan Solubilization:** The cells are incubated to allow for the formation of formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway



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Diverse Mechanisms of Quinazolinone Anticancer Activity.

CT-95: A Mesothelin-Targeted Bispecific Antibody

CT-95 is a clinical-stage, fully humanized bispecific T-cell engager antibody being developed by Context Therapeutics. It is designed to treat solid tumors that express mesothelin (MSLN), a protein overexpressed in various cancers.

Core Mechanism of Action

CT-95 functions by redirecting the patient's own T-cells to recognize and eliminate cancer cells. Its mechanism is characterized by:

- **Dual Targeting:** CT-95 has two binding domains: one that targets the CD3 receptor on the surface of T-cells and another that binds to mesothelin on tumor cells.
- **T-Cell Engagement:** By simultaneously binding to a T-cell and a cancer cell, CT-95 forms a synapse that activates the T-cell to exert its cytotoxic activity directly against the tumor cell.
- **Overcoming Shed Mesothelin:** A key feature of CT-95 is its design to bind to a membrane-proximal region of mesothelin, which is intended to minimize the "sink" effect of shed mesothelin fragments in the bloodstream that can otherwise interfere with antibody efficacy.

Quantitative Data

Parameter	Value	Context
Median EC50	9.94 pM	T-cell activation (CD25 expression) in vitro against a panel of six human MSLN-expressing tumor cell lines.
Phase 1 Starting Dose	0.1 µg/kg	Proposed first-in-human dose based on MABEL approach.
Phase 1 Cohort 3 Dosing	Priming dose: 0.18 µg/kg, Full dose: 0.6 µg/kg	Dosing for the third cohort in the ongoing Phase 1 clinical trial (NCT06756035).

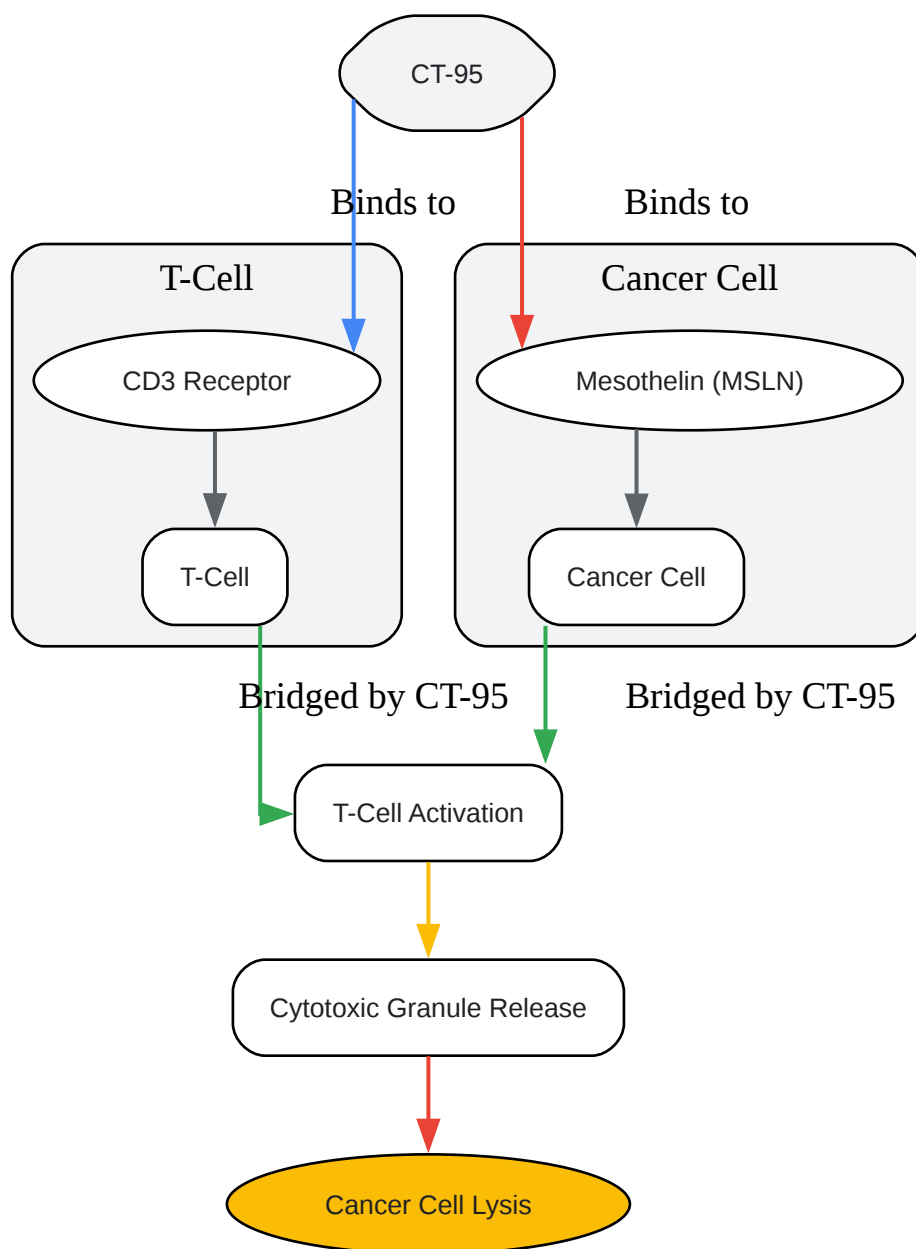
Experimental Protocols

Phase 1 Clinical Trial (NCT06756035) Design:

- **Study Design:** An open-label, dose-escalation (Phase 1a) and dose-expansion (Phase 1b) study.

- Patient Population: Patients with advanced solid tumors associated with mesothelin expression.
- Intervention: CT-95 administered intravenously once weekly in 28-day cycles.
- Primary Objectives: To determine the maximum tolerated dose (MTD) or recommended dose (RD) and to assess the incidence of treatment-emergent adverse events.
- Secondary Objectives: To evaluate the overall response rate (ORR), progression-free survival (PFS), overall survival (OS), pharmacokinetics, and immunogenicity.

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Mechanism of CT-95 Mediated T-Cell Redirection.

TAI-95: A Hec1-Targeted Anticancer Compound

TAI-95 is a novel, orally available small molecule inhibitor that targets the protein Hec1 (Highly Expressed in Cancer 1). Hec1 is a critical component of the kinetochore, which is essential for proper chromosome segregation during mitosis.

Core Mechanism of Action

TAI-95 exerts its anticancer effects by disrupting the mitotic process, leading to cell death. Its core mechanism involves:

- **Disruption of Hec1-Nek2 Interaction:** TAI-95 directly interferes with the interaction between Hec1 and Nek2, a kinase that plays a crucial role in mitotic regulation.
- **Chromosomal Misalignment:** The disruption of the Hec1-Nek2 complex leads to severe chromosomal misalignment during metaphase.
- **Apoptotic Cell Death:** This mitotic catastrophe ultimately triggers apoptosis, a form of programmed cell death, in the cancer cells.

Quantitative Data

Cell Line	GI50 (nmol/L)	Cancer Type
Breast Cancer Cell Lines (9 out of 11 tested)	14.29 - 73.65	Breast Cancer

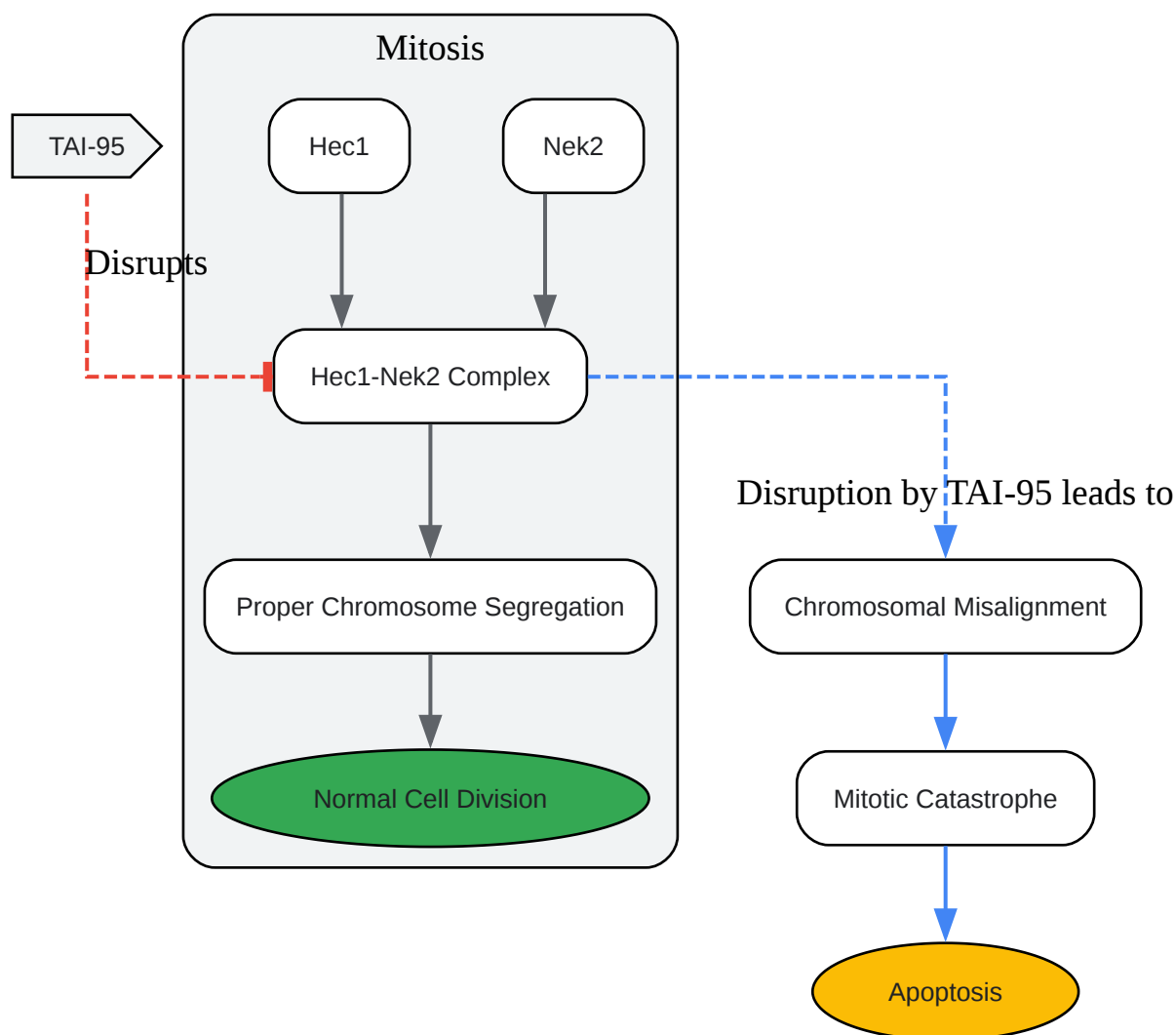
Data from in vitro studies on a panel of breast cancer cell lines.

Experimental Protocols

In Vivo Xenograft Model Protocol:

- **Cell Implantation:** Human cancer cells (e.g., breast cancer cell lines) are implanted subcutaneously into immunocompromised mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Treatment Administration:** Mice are treated with TAI-95, typically administered orally.
- **Tumor Measurement:** Tumor volume is measured regularly using calipers throughout the study.
- **Endpoint Analysis:** At the end of the study, tumors are excised, and tissues may be collected for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway



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TAI-95 Induced Disruption of Mitosis.

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